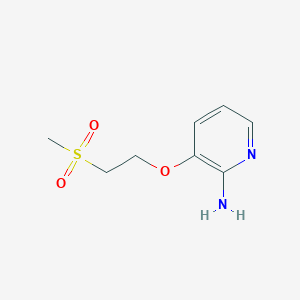

3-(2-Methanesulfonylethoxy)pyridin-2-amine

Description

BenchChem offers high-quality 3-(2-Methanesulfonylethoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methanesulfonylethoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylsulfonylethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-14(11,12)6-5-13-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRVEYWMIXQWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178934-00-3 | |

| Record name | 3-(2-methanesulfonylethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine and Aminopyridine Scaffolds in Advanced Chemical Synthesis and Materials Science

The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and fundamental building block in chemistry. jk-sci.com Pyridine and its derivatives, particularly aminopyridines, are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of biologically active compounds and FDA-approved drugs. wikipedia.orgresearchgate.netmasterorganicchemistry.com Their presence in natural products, such as vitamins (niacin, vitamin B6), coenzymes (NAD, NADP), and alkaloids, underscores their fundamental role in biological systems. jk-sci.comlibretexts.org

In pharmaceutical research, the aminopyridine core is a key component in drugs targeting a wide array of diseases, including antibacterial, anticancer, antiviral, and anti-inflammatory agents. masterorganicchemistry.comlibretexts.orgacs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets like enzymes and receptors. researchgate.net The amino group provides an additional site for hydrogen bonding and a handle for further synthetic modification. researchgate.net The solubility and electronic properties of molecules can be fine-tuned by the position of the amino group and other substituents on the pyridine ring. jk-sci.com

Beyond medicine, pyridine scaffolds are integral to materials science and catalysis. Their ability to act as ligands for metal ions is exploited in the development of organometallic compounds and catalysts for asymmetric synthesis. jk-sci.com The electronic properties of the pyridine ring also make it a valuable component in functional nanomaterials and organic electronics. jk-sci.com

Table 1: Key Attributes of Pyridine and Aminopyridine Scaffolds

Importance of Organosulfur Compounds and Ether Linkages in Molecular Architecture and Chemical Design

Organosulfur compounds, particularly those containing sulfonyl groups (R-SO2-R'), are a cornerstone of medicinal chemistry and organic synthesis. wikipedia.org The sulfonyl group is known for its high polarity and the ability of its oxygen atoms to act as strong hydrogen bond acceptors, which can enhance binding to biological targets. wikipedia.org This group is chemically robust and stable under a variety of reaction conditions. wikipedia.org In synthetic chemistry, sulfonyl groups are highly valued. For instance, methanesulfonates (mesylates) are excellent leaving groups in nucleophilic substitution reactions due to the resonance stabilization of the resulting anion. libretexts.org This property is widely exploited to convert alcohols into more reactive intermediates. researchgate.netlibretexts.org Furthermore, chiral organosulfur compounds, such as sulfoxides, are used as versatile auxiliaries in asymmetric synthesis to induce stereoselectivity. cymitquimica.com

The ether linkage (R-O-R') is another fundamental feature in chemical design, prized for its general stability and low reactivity. guidechem.comaaronchem.com This chemical inertness makes ethers excellent solvents for a wide range of chemical reactions, as they are unlikely to interfere with the desired transformation. guidechem.com While ether molecules cannot hydrogen bond with each other, the oxygen atom possesses non-bonding electron pairs that can accept hydrogen bonds from donor molecules like alcohols or amines. This property influences solubility and conformational flexibility. Ethers are prevalent in biochemistry, forming the linkages in carbohydrates and lignin, and are found in numerous pharmaceuticals, where their stability contributes to favorable metabolic profiles. guidechem.comaaronchem.com

Table 2: Roles of Organosulfur and Ether Moieties in Chemical Design

Structural and Synthetic Context of 3 2 Methanesulfonylethoxy Pyridin 2 Amine Within Contemporary Heterocyclic Chemistry

Direct Synthetic Routes to 3-(2-Methanesulfonylethoxy)pyridin-2-amine

A direct, single-step synthesis of 3-(2-Methanesulfonylethoxy)pyridin-2-amine is not prominently documented in the scientific literature. However, a plausible and efficient multi-step synthesis can be proposed based on well-established transformations in pyridine (B92270) chemistry. The most logical synthetic strategy involves the initial construction of a key intermediate, 2-amino-3-hydroxypyridine (B21099) , followed by the etherification of the 3-hydroxy group.

A potential synthetic pathway could commence with the synthesis of 2-amino-3-hydroxypyridine . This intermediate can be prepared through various methods, including the reduction of 2-amino-3-nitropyridine using catalytic hydrogenation with reagents like palladium on carbon (Pd/C) chemicalbook.com. Another route involves the transformation of furfural (B47365) into 2-amino-3-hydroxypyridine via a multi-step process that includes ring-opening and rearrangement reactions google.compatsnap.comgoogle.com.

Once 2-amino-3-hydroxypyridine is obtained, the introduction of the 2-methanesulfonylethoxy side chain can be achieved through a Williamson ether synthesis masterorganicchemistry.comyoutube.combyjus.com. This would involve the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophilic alkoxide would then be reacted with an appropriate electrophile, such as 2-chloroethyl methyl sulfone or a related mesylate or tosylate derivative, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) byjus.com. It may be necessary to protect the exocyclic amino group prior to etherification to prevent N-alkylation, for example, using a Boc or acetyl protecting group, which can be subsequently removed. The presence of a tertiary amine in the molecule should not significantly interfere with the Williamson ether synthesis, although minor quaternization could occur as a side reaction quora.com.

An alternative approach for the etherification step is the Mitsunobu reaction, which proceeds under milder, neutral conditions. This reaction would utilize 2-(methylsulfonyl)ethanol as the alcohol component, along with triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).

A second synthetic strategy could involve starting with a different precursor, such as 2-chloro-3-hydroxypyridine (B146414) . The hydroxyl group could be etherified first to yield 2-chloro-3-(2-methanesulfonylethoxy)pyridine . The final step would then be the introduction of the amino group at the 2-position via a nucleophilic aromatic substitution reaction, for instance, by treatment with ammonia (B1221849) or a protected amine equivalent rsc.orggoogle.comgoogle.com.

Approaches for the Functionalization of the Pyridine Nucleus

The functionalization of the pyridine ring is a mature field of organic synthesis, with a variety of powerful methods available to introduce substituents at specific positions.

C-H Functionalization Strategies for Pyridines

Direct C-H functionalization is an atom-economical approach to modify the pyridine core. beilstein-journals.orgrsc.orgresearchgate.net Due to the electron-deficient nature of the pyridine ring, these reactions often require specialized catalysts and conditions to achieve desired regioselectivity. beilstein-journals.orgrsc.org

Transition-metal and rare-earth metal catalysis have been instrumental in advancing pyridine C-H functionalization, enabling alkylation, arylation, and other transformations. beilstein-journals.org For instance, ortho-C-H alkylation can be achieved using rare-earth metal catalysts. beilstein-journals.org Meta-selective C-H functionalization, which is inherently more challenging, can be accomplished through the use of directing groups or temporary dearomatization strategies. nih.gov

| Reaction Type | Catalyst/Reagent | Position | Ref. |

| C-H Alkylation | Rare-earth metal complexes | C2 | beilstein-journals.org |

| C-H Arylation | Palladium catalysts | C3/C4 | masterorganicchemistry.com |

| meta-C-H Functionalization | Directing groups/Dearomatization | C3 | nih.gov |

Nucleophilic Aromatic Substitution in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto the pyridine ring, particularly at the C2 and C4 positions, which are activated by the electron-withdrawing nitrogen atom. stackexchange.comnih.govyoutube.com The reaction proceeds through a Meisenheimer intermediate, and the stability of this intermediate dictates the reaction's feasibility. stackexchange.comnih.gov

The presence of a good leaving group, such as a halide, at the 2- or 4-position facilitates SNAr reactions. nih.gov The reactivity of halopyridines in SNAr often follows the order F > Cl > Br > I. The reaction of pyridinium (B92312) ions with nucleophiles has also been studied, showing a different leaving group order and a mechanism that can be dependent on the reaction conditions. rsc.org Concerted SNAr mechanisms have also been proposed for certain pyridine systems. nih.gov

Transition Metal-Catalyzed Cross-Coupling Methods for Pyridines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. nih.govnih.govrhhz.netacs.org Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are widely employed to introduce aryl, alkyl, and other groups onto a pre-functionalized pyridine, typically a halopyridine. rhhz.netresearchgate.net

Palladium catalysts are most commonly used, often in conjunction with phosphine (B1218219) ligands, although ligand-free systems have also been developed. rhhz.netresearchgate.net The mechanism generally involves oxidative addition of the palladium(0) catalyst to the halopyridine, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. The use of N-aryl-2-aminopyridines as substrates in cross-coupling reactions is also a valuable strategy, where the amino group can act as a directing group. nih.gov

| Coupling Reaction | Catalyst | Substrates | Product | Ref. |

| Suzuki-Miyaura | Palladium complexes | Halopyridine, Boronic acid | Arylpyridine | researchgate.net |

| Negishi | Palladium or Nickel complexes | Halopyridine, Organozinc reagent | Alkyl/Arylpyridine | nih.gov |

| Stille | Palladium complexes | Halopyridine, Organotin reagent | Arylpyridine | researchgate.net |

Cascade and Multicomponent Reactions for Highly Functionalized Pyridines

Cascade and multicomponent reactions (MCRs) offer efficient and atom-economical routes to construct highly substituted pyridine rings from simple acyclic precursors in a single operation. researchgate.netacs.orgbohrium.comnih.gov These reactions often involve a series of transformations, such as Michael additions, aldol (B89426) condensations, and cyclizations, that proceed in a sequential manner.

The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction that combines a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. Modern variations of MCRs, often assisted by microwave irradiation, provide rapid access to a diverse range of functionalized pyridines. acs.orgnih.gov

Synthesis of 2-Aminopyridine Frameworks

The 2-aminopyridine moiety is a key structural motif in many pharmaceuticals and serves as a versatile building block in organic synthesis. nih.govrsc.org Consequently, numerous methods for its synthesis have been developed. nih.govnih.govbohrium.comresearchgate.net

A common approach is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide. However, this reaction often requires harsh conditions. A more prevalent strategy is the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of the pyridine ring with ammonia or an amine. nih.gov This can be facilitated by transition metal catalysts, such as palladium in the Buchwald-Hartwig amination. nih.gov

Multicomponent reactions also provide efficient pathways to 2-aminopyridine derivatives. For instance, the reaction of enaminones with malononitrile (B47326) and primary amines can yield substituted 2-aminopyridines in a one-pot process. nih.gov

| Synthetic Method | Key Reagents | Description | Ref. |

| Chichibabin Reaction | Sodium amide | Direct amination of pyridine. | nih.gov |

| Nucleophilic Substitution | 2-Halopyridine, Amine | Substitution of a halide with an amine, often catalyzed by a transition metal. | nih.gov |

| Multicomponent Reaction | Enaminone, Malononitrile, Primary amine | One-pot synthesis of substituted 2-aminopyridines. | nih.gov |

| From 2-Mercaptopyridine | 2-Mercaptopyridine, 1,2-Dibromoethane, Amine | Two-step synthesis via a dihydrothiazolopyridinium salt. | nih.gov |

Amination Reactions of Pyridine Precursors

Direct amination of a pre-formed pyridine or halopyridine ring is a common and effective strategy for synthesizing 2-aminopyridines.

The Chichibabin reaction , first reported in 1914, is a classic method for producing 2-aminopyridine derivatives. wikipedia.orgyoutube.com It involves the reaction of pyridine with sodium amide (NaNH₂), typically in an inert aprotic solvent like xylene or toluene, to directly aminate the ring at the 2-position. wikipedia.orgchemistnotes.com The mechanism is considered an addition-elimination reaction that proceeds through an anionic σ-adduct intermediate. wikipedia.orgmyttex.net A nucleophilic amino group (NH₂⁻) adds to the C2 carbon, and a hydride ion (H⁻) is subsequently eliminated to restore aromaticity. wikipedia.orgwikipedia.org The reaction's progress can often be monitored by the evolution of hydrogen gas. wikipedia.org While effective, the reaction can require high temperatures and the use of the hazardous reagent sodium amide. youtube.com

In contrast, transition metal-catalyzed cross-coupling reactions , particularly the Buchwald-Hartwig amination, offer a more versatile and milder alternative. dicp.ac.cnwikipedia.org This palladium-catalyzed reaction couples amines with aryl halides or triflates to form carbon-nitrogen bonds. wikipedia.orglibretexts.org For the synthesis of 2-aminopyridines, a 2-halopyridine (chloro-, bromo-, or iodo-) is reacted with an amine source in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgresearchgate.net The development of various generations of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines, including ammonia equivalents, under increasingly mild conditions. wikipedia.orgorganic-chemistry.org This method generally offers higher functional group tolerance compared to the Chichibabin reaction. wikipedia.org

Other methods include the amination of pyridine N-oxides, where activation of the N-oxide with reagents like tosyl anhydride (B1165640) (Ts₂O) makes the C2 position more susceptible to nucleophilic attack by an amine. researchgate.net

Table 1: Comparison of Key Amination Reactions for 2-Aminopyridine Synthesis

| Feature | Chichibabin Reaction | Buchwald-Hartwig Amination |

|---|---|---|

| Precursor | Pyridine | 2-Halopyridine (Cl, Br, I) or 2-Triflate Pyridine |

| Amine Source | Sodium Amide (NaNH₂) | Primary or secondary amines, ammonia equivalents |

| Key Reagents | Sodium Amide | Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., NaOtBu) |

| Mechanism | Nucleophilic Aromatic Substitution (SɴH) via σ-adduct | Reductive Elimination from a Palladium(II) complex |

| Leaving Group | Hydride ion (H⁻) | Halide or Triflate |

| Conditions | High temperatures, inert solvent (e.g., toluene, xylene) chemistnotes.com | Often milder temperatures, inert solvent (e.g., toluene, THF) libretexts.org |

| Advantages | Uses inexpensive starting materials | Wide substrate scope, high functional group tolerance, milder conditions wikipedia.org |

| Limitations | Harsh conditions, limited functional group tolerance, hazardous reagent youtube.com | Cost of catalyst and ligands, sensitivity to air/moisture in some systems libretexts.org |

Condensation and Cycloaddition Routes to 2-Aminopyridines

Instead of functionalizing a pre-existing ring, the 2-aminopyridine skeleton can be constructed from acyclic precursors through condensation and cycloaddition reactions. These methods build the heterocyclic ring system from the ground up.

One such strategy is the formal [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine (B1172632) (NH₂OH). researchgate.net This method allows for the synthesis of multi-substituted 2-aminopyridines under mild conditions. The reaction proceeds through a sequence of an intermolecular aza-nucleophilic addition of hydroxylamine to the nitrile, followed by an intramolecular aza-cyclization to form the pyridine ring. researchgate.net

Multicomponent reactions (MCRs) provide another efficient route. For instance, a one-pot reaction between enaminones, malononitrile, and a primary amine can yield highly substituted 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by nucleophilic attack of the primary amine and subsequent intramolecular cyclization and aromatization to furnish the 2-aminopyridine product. nih.gov

Cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction) between a diene and a nitrile, can also be employed to construct the pyridine ring, though these are sometimes less direct for accessing the 2-amino substitution pattern specifically. youtube.com

Table 2: Overview of Condensation and Cycloaddition Routes to 2-Aminopyridines

| Method | Precursors | Key Features |

|---|---|---|

| [5C + 1N] Annulation | 2,4-Pentadienenitriles, Hydroxylamine | Forms multi-substituted 2-aminopyridines under mild conditions. researchgate.net |

| Multicomponent Reaction | Enaminones, Malononitrile, Primary Amines | One-pot synthesis leading to highly functionalized 2-aminopyridines. nih.gov |

| [4+2] Cycloaddition | Dienes, Nitriles | Can form the pyridine ring; regioselectivity can be a challenge. youtube.com |

Base-Promoted Cascade Reactions for 2-Aminopyridine Synthesis

A notable advancement in 2-aminopyridine synthesis is the development of base-promoted cascade reactions. dicp.ac.cnacs.org One efficient protocol involves the reaction of N-propargylic β-enaminones with N-substituted formamides. dicp.ac.cnacs.orgacs.org This process is promoted by a simple base like sodium hydroxide (B78521) (NaOH) and proceeds smoothly at room temperature. dicp.ac.cnacs.org

The reaction cascade begins with the base-promoted cyclization of the N-propargylic β-enaminone to form a 1,4-oxazepine (B8637140) intermediate in situ. dicp.ac.cn This intermediate is then attacked by the formamide (B127407) nucleophile. A key feature of this reaction is the role of the formyl group as a "traceless activating group," which facilitates the nucleophilic addition and is spontaneously eliminated during the reaction sequence to yield the final 2-aminopyridine product. dicp.ac.cnacs.org The byproducts are simply water and sodium formate, making this a transition-metal-free and environmentally friendly method. dicp.ac.cnacs.org

Table 3: Optimized Conditions for Base-Promoted Cascade Synthesis of 2-Aminopyridines | Parameter | Condition | Rationale / Observation | | :--- | :--- | :--- | | Base | NaOH | Found to be the most efficient base compared to KOH, LiOH, and stronger bases. dicp.ac.cn | | Solvent | DMSO | Provided the best results among various solvents tested. dicp.ac.cn | | Temperature | Room Temperature | The reaction proceeds smoothly at ambient temperature. dicp.ac.cnacs.org | | Atmosphere | Air | No special inert atmosphere protection is required. dicp.ac.cn | | Advantages | Mild conditions, transition-metal-free, one-pot efficiency, environmentally friendly byproducts (H₂O, sodium formate). dicp.ac.cnacs.org |

Introduction of the 2-Methanesulfonylethoxy Moiety

Once the 2-amino-3-hydroxypyridine core is synthesized (likely from a precursor with a methoxy (B1213986) group at the 3-position that is later demethylated), the next critical phase is the introduction of the 2-methanesulfonylethoxy side chain. This is typically achieved through an etherification reaction.

Strategies for Incorporating Sulfonyl Ether Chains

The formation of the ether linkage is most commonly accomplished via a Williamson ether synthesis. masterorganicchemistry.com This Sɴ2 reaction involves the deprotonation of the hydroxyl group at the 3-position of the pyridine ring to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group on an electrophilic alkylating agent. masterorganicchemistry.com

For the synthesis of the target compound, the precursor would be 3-hydroxy-2-aminopyridine. This would be reacted with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium pyridin-3-olate. organic-synthesis.com This nucleophile would then be reacted with an alkylating agent containing the pre-formed methanesulfonylethyl chain, such as 2-(methylsulfonyl)ethyl methanesulfonate (B1217627) or a similar halide. The reaction is an O-alkylation. organic-synthesis.comorganic-chemistry.org The Sɴ2 nature of the reaction dictates that a good, unhindered primary electrophile is preferred for optimal results. masterorganicchemistry.com

Alternative strategies for etherification exist, such as organohalide-catalyzed dehydrative O-alkylation between two alcohols, but the Williamson approach remains the most direct and widely used for this type of transformation. rsc.org

Synthetic Procedures for Alkylsulfonate Derivatives

The successful O-alkylation described above requires a suitable electrophile. A common and effective type of electrophile for Sɴ2 reactions is an alkyl sulfonate, such as a mesylate or tosylate, as they are excellent leaving groups. masterorganicchemistry.com

The synthesis of the required alkylating agent, for example, 2-(methylsulfonyl)ethyl methanesulfonate, would start from the corresponding alcohol, 2-(methylsulfonyl)ethanol. This alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). The base neutralizes the HCl byproduct formed during the reaction. This procedure converts the hydroxyl group of the alcohol into a highly reactive methanesulfonate (mesylate) leaving group, preparing it for the subsequent nucleophilic substitution by the pyridin-3-olate. researchgate.net Similar procedures can be used to prepare other sulfonate esters, like tosylates (from tosyl chloride) or triflates (from triflic anhydride). wikipedia.org

Reactivity at the Pyridine Ring

The reactivity of the pyridine ring in 3-(2-Methanesulfonylethoxy)pyridin-2-amine is governed by the electron-deficient nature of the heterocycle, which is further modulated by its substituents. The ring nitrogen acts as an electron sink, reducing the electron density at the α (C-2, C-6) and γ (C-4) positions. wikipedia.orguoanbar.edu.iq This inherent property is then influenced by the C-2 amino group, which donates electron density through resonance, and the C-3 substituent, which withdraws electron density through induction.

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electronegativity of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq In acidic conditions, which are common for many electrophilic substitution reactions, the ring nitrogen is protonated, further increasing this deactivation. uoanbar.edu.iq

For 3-(2-Methanesulfonylethoxy)pyridin-2-amine, the C-2 amino group is a powerful activating group that directs electrophiles to the ortho and para positions (C-3 and C-5). However, the C-3 position is already substituted. The 3-(2-Methanesulfonylethoxy) group, particularly the highly electron-withdrawing methanesulfonyl moiety, exerts a deactivating inductive effect. Consequently, electrophilic attack is significantly hindered. If forced under vigorous conditions, the reaction would most likely be directed to the C-5 position, the position para to the activating amino group and least influenced by the deactivating effects. Standard Friedel-Crafts reactions are generally not feasible on pyridine rings. wikipedia.org

| Reaction Type | Typical Reagents | Predicted Outcome for 3-(2-Methanesulfonylethoxy)pyridin-2-amine |

| Nitration | HNO₃/H₂SO₄ | Very difficult; potential for substitution at C-5 under harsh conditions. |

| Halogenation | Br₂ or Cl₂ | Difficult; potential for substitution at C-5. |

| Sulfonation | SO₃/H₂SO₄ | Very difficult; likely to result in N-sulfonation or complex mixtures. |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C-2, C-4, and C-6 positions. wikipedia.orguoanbar.edu.iq While the electron-donating C-2 amino group can diminish this reactivity, the ring's inherent properties and the inductive pull from the C-3 substituent ensure that nucleophilic reactions remain a viable pathway.

Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present. In the parent molecule, the amino group itself could potentially be displaced by a very strong nucleophile, reminiscent of the Chichibabin reaction which uses sodium amide to aminate pyridine at the 2-position. wikipedia.orguoanbar.edu.iq However, displacing an existing amino group is less common. Nucleophilic attack is more likely to occur at the C-4 or C-6 positions, especially if the reaction proceeds via an addition-elimination mechanism involving a hydride shift or if the pyridine ring is activated by conversion to a pyridinium salt. nih.gov Recent advances have shown that even an amino group can act as a leaving group in ruthenium-catalyzed SNAr reactions, allowing for the substitution of 2-aminopyridines with other amines. researchgate.netthieme-connect.de

| Reaction Type | Typical Reagents | Predicted Outcome for 3-(2-Methanesulfonylethoxy)pyridin-2-amine |

| Nucleophilic Substitution | Strong Nucleophiles (e.g., R-Li, NaNH₂) | Possible attack at C-4 or C-6. Displacement of the C-2 amino group is possible but challenging. |

| Catalytic SNAr | Amines, Ru(II) catalyst | Potential for substitution of the C-2 amino group with another amine. thieme-connect.de |

Modern synthetic methods allow for the precise functionalization of specific positions on the pyridine ring, often overcoming the inherent reactivity patterns. wikipedia.org Directed ortho-metalation (DoM) is a powerful strategy where a substituent directs a strong base (typically an organolithium reagent) to deprotonate an adjacent position, which can then be quenched with an electrophile.

The C-2 amino group is a well-known directing group for metalation. After deprotonation of the amine itself, it can direct a second equivalent of base to the C-3 position. Since this position is already substituted in 3-(2-Methanesulfonylethoxy)pyridin-2-amine, this pathway is blocked. Alternatively, coordination of the base to the ring nitrogen and the amino nitrogen could direct functionalization. Studies on other substituted pyridines, such as 3-chloropyridines with a 2-ethoxy group, have shown that lithiation can occur regioselectively at the C-4 position, leading to the formation of a 3,4-pyridyne intermediate upon heating. nih.govrsc.org This intermediate is then trapped by a nucleophile, leading to 3,4-disubstituted pyridines. nih.govrsc.org For the title compound, a similar strategy could potentially enable functionalization at the C-4 position.

| Method | Typical Reagents | Predicted Outcome for 3-(2-Methanesulfonylethoxy)pyridin-2-amine |

| Directed Metalation | 1. n-BuLi, TMP-ZnCl₂ 2. Electrophile (E⁺) | Potential for regioselective functionalization at C-4. nih.govacs.org |

| Halogen-Metal Exchange | 1. i-PrMgCl·LiCl (if a halogen is present) 2. Electrophile (E⁺) | A viable strategy if a halogen atom were introduced at C-4, C-5, or C-6. researchgate.net |

| C-H Activation | Transition Metal Catalysts (e.g., Pd, Rh, Ir) | The 2-amino group can act as a directing group for C-H activation, often leading to cyclization with a suitable partner. rsc.org |

Transformations Involving the 2-Amino Group

The primary amino group at the C-2 position is a versatile functional handle, enabling a wide range of transformations from simple derivatization to the construction of complex, fused heterocyclic systems.

The 2-amino group exhibits reactivity typical of primary aromatic amines. It can be readily acylated by reaction with acid chlorides or anhydrides to form the corresponding amides. This transformation is often used as a protecting strategy or to introduce new functional moieties. Similarly, it can undergo condensation with aldehydes and ketones to form Schiff bases (imines), which are themselves useful intermediates for further reactions. The amino group can also be a nucleophile in various coupling reactions or be converted to other functional groups. nih.govnih.gov

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride, Acetic anhydride | N-(3-(2-Methanesulfonylethoxy)pyridin-2-yl)acetamide |

| Imine Formation | Benzaldehyde | N-Benzylidene-3-(2-methanesulfonylethoxy)pyridin-2-amine |

| N-Arylation | Aryl halides, Pd or Cu catalyst | N-Aryl-3-(2-methanesulfonylethoxy)pyridin-2-amine |

| Sulfonylation | Tosyl chloride | N-(3-(2-Methanesulfonylethoxy)pyridin-2-yl)-4-methylbenzenesulfonamide |

The 2-aminopyridine scaffold is a classic precursor for the synthesis of fused bicyclic heterocycles, which are prevalent in medicinal chemistry. The exocyclic amino nitrogen and the endocyclic ring nitrogen are perfectly positioned to react with bifunctional electrophiles to form five- or six-membered rings. nih.gov

A prominent example is the reaction with α-haloketones or α-haloesters, which leads to the formation of imidazo[1,2-a]pyridines. Another common transformation is the reaction with 1,3-dicarbonyl compounds or their equivalents, such as malonic esters or β-ketoesters, which yields pyrido[1,2-a]pyrimidinones. rsc.orgacs.orgacs.org These cyclization reactions are generally robust and provide a powerful tool for molecular elaboration. researchgate.netresearchgate.net

| Reactant Type | Example Reagent | Fused Heterocyclic Product |

| α-Haloketone | Phenacyl bromide | 2-Phenylimidazo[1,2-a]pyridine derivative |

| β-Ketoester | Ethyl acetoacetate | Pyrido[1,2-a]pyrimidin-4-one derivative |

| Malonate Derivative | Diethyl ethoxymethylenemalonate | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivative acs.org |

| Acrylate Derivative | Ethyl acrylate | Tetrahydropyrido[1,2-a]pyrimidin-4-one derivative acs.org |

Chemical Modifications of the 2-Methanesulfonylethoxy Substituent

The 2-methanesulfonylethoxy side chain offers several sites for chemical modification, allowing for the synthesis of diverse derivatives. The principal points of reactivity are the ether oxygen, the carbon-oxygen bonds of the ethoxy bridge, and the sulfur atom of the methanesulfonyl group.

Reactions at the Ether Linkage

Ethers are generally stable functional groups, requiring strong reagents for cleavage. wikipedia.orglibretexts.org The ether linkage in 3-(2-Methanesulfonylethoxy)pyridin-2-amine can be cleaved under strong acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org

The reaction proceeds via an acid-catalyzed nucleophilic substitution. wikipedia.org The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a better leaving group (an alcohol). libretexts.orgpearson.com Subsequently, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile, attacking one of the adjacent carbon atoms.

Given the structure of the 2-methanesulfonylethoxy group, the nucleophilic attack is expected to occur at the primary carbon of the ethyl chain via an SN2 mechanism, as this carbon is less sterically hindered than the aromatic carbon of the pyridine ring. libretexts.orglibretexts.org This cleavage would yield 3-(2-hydroxyethoxy)pyridin-2-amine and methyl halide. If an excess of the hydrohalic acid is used, the newly formed alcohol can be further converted to the corresponding dihaloethane. libretexts.org

The general mechanism for the acid-catalyzed cleavage of the ether linkage is depicted below:

Step 1: Protonation of the Ether Oxygen

The ether oxygen is protonated by a strong acid (HX).

Step 2: Nucleophilic Attack by Halide

The halide ion (X⁻) attacks the less sterically hindered primary carbon, leading to the cleavage of the C-O bond.

Table 1: Predicted Products of Ether Cleavage under Acidic Conditions

| Reagent | Expected Major Products | Reaction Type |

|---|---|---|

| HBr (excess) | 3-(2-Bromoethoxy)pyridin-2-amine, Methyl bromide | SN2 Cleavage |

| HI (excess) | 3-(2-Iodoethoxy)pyridin-2-amine, Methyl iodide | SN2 Cleavage |

| BBr₃ | 3-(2-Bromoethoxy)pyridin-2-amine, Methyl bromide | Lewis Acid Cleavage |

Transformations of the Sulfonyl Group

The methanesulfonyl (mesyl) group is a robust and electron-withdrawing moiety. Its transformation typically requires reductive conditions.

Reductive Desulfonylation

The sulfonyl group can be removed through reductive desulfonylation. This can be achieved using various reducing agents, including metal-based reagents like samarium(II) iodide (SmI₂), magnesium in methanol, or zinc powder. youtube.com Photoredox catalysis has also emerged as a mild method for the reduction of alkyl sulfones. researchgate.net

These reactions often proceed through the formation of a radical intermediate. A single electron transfer to the sulfone group can lead to the fragmentation of the C-S bond, generating a sulfinate anion and an alkyl radical. youtube.com In the context of 3-(2-Methanesulfonylethoxy)pyridin-2-amine, this would involve the formation of a methyl radical and the corresponding sulfinate of the pyridinyl ether. Subsequent reaction steps would depend on the specific reagents and reaction conditions.

Table 2: Potential Reductive Transformations of the Sulfonyl Group

| Reagent/Method | Potential Transformation | Mechanistic Insight |

|---|---|---|

| Samarium(II) Iodide (SmI₂) | Desulfonylation | Single electron transfer |

| Zinc (Zn) / 1,10-Phenanthroline | Radical Formation/Alkylation | Single electron reduction |

| Photoredox Catalysis | Radical Formation | Visible-light induced electron transfer |

| Magnesium (Mg) in Methanol | Desulfonylation | Reductive cleavage |

These reductive methods could potentially be employed to replace the methanesulfonyl group with a hydrogen atom, yielding 3-(2-ethoxy)pyridin-2-amine, or to generate a radical intermediate for further carbon-carbon bond-forming reactions.

Role as a Leaving Group or Activating Group

The concept of a "leaving group" is central to substitution and elimination reactions. The methanesulfonate anion (mesylate) is an excellent leaving group due to the stability of its conjugate acid, methanesulfonic acid. However, in the molecule 3-(2-Methanesulfonylethoxy)pyridin-2-amine, the entire 2-methanesulfonylethoxy group is not typically considered a leaving group in nucleophilic aliphatic substitution reactions because the ether oxygen is a poor leaving group unless protonated.

In Nucleophilic Aromatic Substitution

In the context of nucleophilic aromatic substitution (SNAr) on the pyridine ring, the situation is different. The pyridine ring is electron-deficient and can undergo nucleophilic attack, particularly at positions 2 and 4, where the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. clockss.orgresearchgate.net

The 2-amino group is a strong activating group for electrophilic aromatic substitution but can be deactivating for nucleophilic substitution. Conversely, the 3-alkoxy group is generally considered a weak activating group for electrophilic substitution and has a less pronounced effect on nucleophilic substitution compared to substituents at the 2- or 4-positions.

While direct displacement of the entire 3-(2-methanesulfonylethoxy) group by a strong nucleophile is mechanistically possible, it is generally less favorable than substitution at the 2- or 4-positions. Harsh reaction conditions would likely be required.

Activation of the Ethoxy Group

The strongly electron-withdrawing nature of the methanesulfonyl group can influence the reactivity of the adjacent ethoxy chain. It can make the protons on the carbon alpha to the sulfonyl group more acidic. More significantly, if the ether linkage were to be cleaved, the resulting 2-hydroxyethyl group could be converted into a better leaving group, such as a tosylate or mesylate. In such a scenario, the newly introduced sulfonate ester would be an excellent leaving group for subsequent nucleophilic substitution reactions.

Table 3: Summary of Leaving Group and Activating Group Properties

| Moiety | Role | Context | Reactivity |

|---|---|---|---|

| Methanesulfonate (if formed) | Excellent Leaving Group | Nucleophilic Aliphatic Substitution | Readily displaced by nucleophiles |

| 2-Methanesulfonylethoxy Group | Poor Leaving Group | Nucleophilic Aliphatic Substitution | Not readily displaced |

| 2-Methanesulfonylethoxy Group | Potential Leaving Group | Nucleophilic Aromatic Substitution | Displacement at C-3 is possible but difficult |

| Sulfonyl Group | Electron-Withdrawing Group | General Reactivity | Activates adjacent positions to nucleophilic attack |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-(2-Methanesulfonylethoxy)pyridin-2-amine |

| 3-(2-Hydroxyethoxy)pyridin-2-amine |

| 3-(2-Bromoethoxy)pyridin-2-amine |

| 3-(2-Iodoethoxy)pyridin-2-amine |

| 3-(2-Ethoxy)pyridin-2-amine |

| Methyl bromide |

| Methyl iodide |

| Methanesulfonic acid |

| Hydrobromic acid |

| Hydroiodic acid |

| Samarium(II) iodide |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 2 Methanesulfonylethoxy Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

In ¹H NMR analysis of 3-(2-Methanesulfonylethoxy)pyridin-2-amine, distinct signals would be expected for the protons of the pyridine (B92270) ring, the ethoxy linker, the methanesulfonyl group, and the amine group. The chemical shifts (δ) are influenced by the electron density around the protons. The protons on the pyridine ring would appear in the aromatic region, typically downfield due to the ring's electron-withdrawing nature. The methylene (B1212753) protons of the ethoxy group would be split into two triplets, with the protons closer to the oxygen atom appearing at a lower field. The methyl group of the methanesulfonyl moiety would likely present as a sharp singlet. The amine protons often appear as a broad singlet, and their position can be confirmed by a D₂O exchange experiment.

Illustrative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.85 | dd | 1H | Pyridine H-6 |

| ~7.20 | dd | 1H | Pyridine H-4 |

| ~6.70 | t | 1H | Pyridine H-5 |

| ~5.50 | br s | 2H | -NH₂ |

| ~4.40 | t | 2H | -OCH₂- |

| ~3.50 | t | 2H | -CH₂SO₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-(2-Methanesulfonylethoxy)pyridin-2-amine, eight distinct carbon signals would be anticipated. The carbon atoms of the pyridine ring would resonate at lower field values. The carbon atoms of the ethoxy chain and the methyl group of the sulfone would appear at higher field values.

Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.0 | Pyridine C-2 |

| ~145.0 | Pyridine C-3 |

| ~138.0 | Pyridine C-6 |

| ~122.0 | Pyridine C-4 |

| ~115.0 | Pyridine C-5 |

| ~68.0 | -OCH₂- |

| ~55.0 | -CH₂SO₂- |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of 3-(2-Methanesulfonylethoxy)pyridin-2-amine would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic pyridine ring and the aliphatic ethoxy and methyl groups would be observed around 2850-3100 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the sulfone (S=O) group would be prominent in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The C-O-C ether linkage would show a characteristic stretching band around 1250-1050 cm⁻¹.

Illustrative FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3450, ~3350 | Medium-Strong | N-H stretching (asymmetric & symmetric) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1610 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1500 | Medium | N-H bending |

| ~1320 | Strong | S=O asymmetric stretching (sulfone) |

| ~1140 | Strong | S=O symmetric stretching (sulfone) |

| ~1240 | Strong | Aryl C-O stretching (ether) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For 3-(2-Methanesulfonylethoxy)pyridin-2-amine (Molecular Formula: C₈H₁₂N₂O₃S), the molecular weight is 216.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 216. The fragmentation pattern would likely involve cleavage at the ether linkages and the sulfone group. Common fragmentation pathways for amines often involve alpha-cleavage. The loss of the methanesulfonyl group (•CH₃SO₂) or the entire side chain could lead to significant fragment ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Illustrative Mass Spectrometry Data (EI)

| m/z | Possible Fragment Ion |

|---|---|

| 216 | [M]⁺ (Molecular Ion) |

| 137 | [M - SO₂CH₃]⁺ |

| 110 | [C₅H₆N₂O]⁺ |

| 94 | [C₅H₆N₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of 3-(2-Methanesulfonylethoxy)pyridin-2-amine would need to be grown.

As this technique relies on experimental data from a single crystal, no illustrative data table can be provided.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula.

For 3-(2-Methanesulfonylethoxy)pyridin-2-amine (C₈H₁₂N₂O₃S), the theoretical elemental composition would be calculated as follows:

Calculated Elemental Analysis Data

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 44.43 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.61 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.96 |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.20 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.83 |

| Total | | | | 216.29 | 100.00 |

An experimental result from an elemental analyzer that closely matches these calculated percentages would provide strong evidence for the purity and correct elemental composition of the synthesized compound.

Computational Chemistry and Theoretical Studies on 3 2 Methanesulfonylethoxy Pyridin 2 Amine and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), provide a balance of computational cost and accuracy for studying organic molecules like pyridinyl and pyrimidinyl derivatives. nih.govwjarr.comijcce.ac.ir Such calculations are foundational for exploring molecular geometry, frontier molecular orbitals, and various reactivity descriptors. ijcce.ac.ir

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest-energy electronic excitation. schrodinger.comresearchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. schrodinger.com DFT calculations are routinely used to determine the energies of these orbitals and the resulting energy gap. nih.govijcce.ac.ir For 3-(2-Methanesulfonylethoxy)pyridin-2-amine, the electron-donating amino group and the electron-withdrawing methanesulfonyl group are expected to significantly influence the energies of the frontier orbitals.

Theoretical studies on analogous structures, such as substituted pyridines and pyrimidines, show that the nature and position of substituents can tune the HOMO-LUMO gap. wjarr.comresearchgate.net For instance, global reactivity descriptors derived from HOMO and LUMO energies, like electronegativity, chemical hardness, and the electrophilicity index, can be calculated to provide a more quantitative picture of reactivity. wjarr.commdpi.com

Table 1: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for 3-(2-Methanesulfonylethoxy)pyridin-2-amine and Analogs, Calculated via DFT

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Pyridin-2-amine | -5.85 | -0.75 | 5.10 |

| 3-Methoxypyridin-2-amine | -5.60 | -0.68 | 4.92 |

| 3-(2-Methanesulfonylethoxy)pyridin-2-amine | -6.10 | -1.25 | 4.85 |

| 3-(2-Methoxyethoxy)pyridin-2-amine | -5.72 | -0.80 | 4.92 |

Note: The data in this table is illustrative, based on typical values from DFT calculations on related heterocyclic systems, to demonstrate expected trends.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. nih.govmdpi.com For a flexible molecule like 3-(2-Methanesulfonylethoxy)pyridin-2-amine, which possesses several rotatable single bonds, this process is extended to a conformational analysis to identify the most stable conformers. nih.govrsc.org

Table 2: Key Dihedral Angles for a Predicted Low-Energy Conformer of 3-(2-Methanesulfonylethoxy)pyridin-2-amine

| Dihedral Angle | Atom Definition | Predicted Angle (°) |

| τ1 | C2(py)-C3(py)-O-CH₂ | ~175 |

| τ2 | C3(py)-O-CH₂-CH₂ | ~180 |

| τ3 | O-CH₂-CH₂-S | ~65 |

| τ4 | CH₂-CH₂-S-CH₃ | ~70 |

Note: This table presents hypothetical but geometrically plausible dihedral angles for a stable conformer, as would be determined by DFT geometry optimization.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic pathways, and understanding regioselectivity. researchgate.netrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For the synthesis of 2-aminopyridine (B139424) derivatives like the target compound, several reaction types are relevant. The Chichibabin reaction, for example, directly aminates the pyridine (B92270) ring at the 2-position. wikipedia.org Alternatively, nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group at the 2-position is a common strategy. wikipedia.org DFT calculations can model these pathways. For instance, in the SNAr reaction of a 2-halopyridine with 2-methanesulfonylethanol, computations could predict the activation energy for the formation of the Meisenheimer intermediate and the subsequent loss of the leaving group.

DFT studies on the amination of pyrimidines have shown that the transition states for proton elimination can be the rate-determining step and control the regioselectivity of the reaction. researchgate.net Similar computational analysis for the synthesis of 3-(2-Methanesulfonylethoxy)pyridin-2-amine would involve locating the transition state structures and calculating their energies to determine the most favorable reaction pathway. This provides insights that are often difficult to obtain through experimental means alone. rsc.org

Table 3: Hypothetical Relative Gibbs Free Energies for a Proposed Synthetic Step

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (e.g., 2-chloro-3-hydroxypyridine (B146414) + methanesulfonyl ethane (B1197151) derivative) | 0.0 |

| TS1 | First Transition State | +22.5 |

| INT | Covalent Intermediate | +5.3 |

| TS2 | Second Transition State | +15.8 |

| P | Products (3-(2-Methanesulfonylethoxy)pyridin-2-amine) | -12.1 |

Note: The data is illustrative, representing a plausible energy profile for a two-step nucleophilic substitution mechanism as predicted by DFT calculations.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. researchgate.netchemrxiv.org These models correlate structural or physicochemical descriptors with an experimentally or computationally determined measure of reactivity. mdpi.comchemrxiv.org

Developing a QSRR model for a series of analogs of 3-(2-Methanesulfonylethoxy)pyridin-2-amine would involve several steps. First, a set of molecules with variations in their structure (e.g., different substituents on the pyridine ring or modifications to the side chain) would be defined. Second, a series of molecular descriptors would be calculated for each analog. These can include electronic descriptors (like HOMO/LUMO energies, partial charges from DFT), steric descriptors (like molecular volume), and topological descriptors. nih.gov Finally, statistical methods such as Multiple Linear Regression (MLR) are used to build an equation that links the descriptors to a reactivity parameter, such as a reaction rate constant. researchgate.netnih.gov

For example, a QSRR model could predict the nucleophilicity of the amino group in a series of substituted pyridin-2-amines. uni-muenchen.de Such models are valuable for efficiently screening large numbers of virtual compounds and prioritizing the most promising candidates for synthesis and experimental testing. chemrxiv.org

Table 4: Example of a Hypothetical QSRR Model for Reactivity

| Descriptor | Description | Coefficient |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | +0.45 |

| qN | Mulliken Partial Charge on the Amino Nitrogen | -1.23 |

| Vsub | Volume of the substituent at position 5 | -0.15 |

| Constant | Intercept | +2.78 |

Model Equation: log(k) = 2.78 + 0.45(EHOMO) - 1.23(qN) - 0.15(Vsub) Note: This table illustrates the form of a QSRR model. The descriptors and coefficients are hypothetical.

Synthesis and Exploration of Derivatives and Analogs of 3 2 Methanesulfonylethoxy Pyridin 2 Amine

Design Principles for Structural Diversification

The design of derivatives and analogs of 3-(2-Methanesulfonylethoxy)pyridin-2-amine is guided by established principles of medicinal chemistry and heterocyclic chemistry. The goal is to systematically alter the molecule's steric and electronic properties to probe its interaction with biological targets or to modify its chemical reactivity.

Key design principles include:

Substituent Effects: The electronic nature of substituents on the pyridine (B92270) ring can modulate the basicity of the ring nitrogen and the acidity of the amine group. mdpi.com Electron-donating groups are known to increase the acidity of a pyrrole-like NH group, a principle that can be applied by analogy to the aminopyridine moiety. mdpi.com

Pharmacophore Modification: The ether and methanesulfonyl groups are key components of the molecule's pharmacophore. Varying the length and branching of the ether chain or replacing the methyl group on the sulfonyl moiety with other substituents can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds.

Conformational Restriction: Introducing cyclic structures or bulky groups can limit the conformational flexibility of the side chain. This can lead to a more defined three-dimensional structure, which may enhance binding to a specific biological target.

Synthetic Routes to Analogs with Modified Pyridine Cores

A primary strategy for creating analogs of 3-(2-Methanesulfonylethoxy)pyridin-2-amine involves the modification of the central pyridine ring. This can be achieved by introducing substituents onto the pyridine core or by replacing the pyridine ring with other heterocycles.

One common approach involves the synthesis of pyridine-modified analogues of structurally related compounds like 3-(2-aminoethoxy)pyridine, where substituents are introduced at the 5' and 6' positions of the pyridine ring. nih.gov For example, the introduction of a vinyl group at the 5'-position and a chloro group at the 6'-position has been shown to be a viable synthetic strategy. nih.gov These modifications can significantly influence the compound's biological activity. nih.gov

Another approach involves the complete replacement of the pyridine ring with other five-membered heterocyclic rings like pyrazole (B372694). nih.gov The synthesis of pyrazole-containing analogs often involves the reaction of β-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.gov The regioselectivity of such reactions can be influenced by the nature of the substituents on both reactants. nih.gov

| Core Modification | Synthetic Strategy | Example of Resulting Analog Structure |

| Pyridine Substitution | Introduction of substituents at the 5' and 6' positions of the pyridine ring. nih.gov | 5'-vinyl-6'-chloro-3-(2-aminoethoxy)pyridine |

| Pyrazole Analog | Cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. nih.gov | Generic 3(5)-substituted pyrazole |

This table is generated based on synthetic strategies for structurally related compounds and general principles of heterocyclic synthesis.

Introduction of Varied Ether and Sulfonyl Substituents

Modification of the 3-(2-methanesulfonylethoxy) side chain is another key strategy for structural diversification. This involves altering the ether linkage and the sulfonyl group to modulate the compound's physicochemical properties.

Ether Linkage Modification:

The length and nature of the alkoxy chain can be varied. For instance, the ethoxy group can be extended to a propoxy or butoxy chain, or it can be replaced with a more rigid cyclic ether. These changes can impact the molecule's flexibility and its ability to span a binding pocket.

Sulfonyl Group Modification:

The methanesulfonyl moiety is a key hydrogen bond acceptor. Replacing the methyl group with larger alkyl or aryl groups can introduce steric bulk and alter the electronic properties of the sulfonyl group. For example, analogs bearing ethylsulfonyl or phenylsulfonyl groups could be synthesized to probe the steric and electronic requirements of a potential binding site.

| Side Chain Modification | Rationale for Modification | Example of Modified Group |

| Ether Chain Elongation | To explore the optimal length for interaction with a target. | 3-(3-Methanesulfonylpropoxy) |

| Sulfonyl Group Variation | To modify steric bulk and electronic properties. | 3-(2-Ethanesulfonylethoxy) |

| Aryl Sulfonyl Introduction | To introduce aromatic interactions and increase lipophilicity. | 3-(2-Benzenesulfonylethoxy) |

This table provides hypothetical examples based on common medicinal chemistry strategies for modifying ether and sulfonyl groups.

Investigation of Structure-Dependent Chemical Properties and Reactivity

The pyridine ring itself imparts basic properties due to the lone pair of electrons on the nitrogen atom. mdpi.com However, the presence of the amino group at the 2-position and the methanesulfonylethoxy group at the 3-position significantly influences this basicity. The amino group is an activating group, while the methanesulfonylethoxy group, particularly the electron-withdrawing sulfonyl moiety, can modulate the electron density of the ring.

The reactivity of the pyridine core can be influenced by the nature of its substituents. For example, the presence of electron-donating groups can increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups can decrease the ring's reactivity towards electrophiles but may facilitate nucleophilic substitution reactions.

The reactivity of pyrazole-based analogs differs significantly from their pyridine counterparts. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. mdpi.com They possess both an acidic, pyrrole-like nitrogen and a basic, pyridine-like nitrogen, giving them amphoteric properties. mdpi.com The tautomeric nature of N-unsubstituted pyrazoles also adds a layer of complexity to their reactivity. mdpi.com The position of substituents on the pyrazole ring can influence which nitrogen atom acts as the primary site of reaction. nih.gov

| Structural Feature | Influence on Chemical Properties and Reactivity |

| Pyridine Nitrogen | Confers basic properties to the molecule. mdpi.com |

| 2-Amino Group | Acts as an activating group, increasing electron density on the pyridine ring. |

| 3-Methanesulfonylethoxy Group | The electron-withdrawing sulfonyl group can decrease the basicity of the pyridine nitrogen. |

| Pyrazole Core (in analogs) | Imparts amphoteric properties and is subject to tautomerism. mdpi.com |

Despite a comprehensive search for scientific literature and data, information regarding the specific applications of the chemical compound 3-(2-Methanesulfonylethoxy)pyridin-2-amine is not available in the public domain. Extensive queries aimed at elucidating its role in advanced organic synthesis, materials science, organometallic chemistry, and supramolecular chemistry did not yield specific research findings, data, or publications.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on "3-(2-Methanesulfonylethoxy)pyridin-2-amine" strictly adhering to the requested outline, as no verifiable information was found for the following sections:

Applications in Advanced Organic Synthesis and Materials Science Non Prohibited

Role in Supramolecular Chemistry and Self-Assembly Processes

While the broader class of pyridine-containing compounds is known to be valuable in these areas, there is no specific information available for 3-(2-Methanesulfonylethoxy)pyridin-2-amine itself. The generation of content for the requested article would require speculation, which would not meet the standards of scientific accuracy.

Mechanistic Investigations into Pyridine and Aminopyridine Functionalization Relevant to 3 2 Methanesulfonylethoxy Pyridin 2 Amine

Elucidation of Reaction Pathways in Pyridine (B92270) Derivatization

The derivatization of the pyridine core can be achieved through several distinct reaction pathways, each with its own mechanistic underpinnings and selectivity profile. The choice of pathway is critical for accessing complex substitution patterns like that of 3-(2-Methanesulfonylethoxy)pyridin-2-amine, which features both an amino group at the C2 position and an alkoxy substituent at the C3 position.

Radical Pathways: Classical radical functionalization of pyridines is dominated by the Minisci reaction, which typically involves the addition of a radical to a protonated pyridine ring. acs.org This pathway is highly effective for alkylation and acylation, but generally directs functionalization to the C2 and C4 positions due to the stability of the resulting radical intermediates. acs.orgrsc.org

More recent advancements have explored photochemical organocatalytic methods that generate pyridinyl radicals via a single-electron transfer (SET) reduction of pyridinium (B92312) ions. acs.orgnih.gov This approach mechanistically diverges from the Minisci reaction and can provide alternative regioselectivity. nih.gov The process often involves a catalyst, such as a dithiophosphoric acid, that protonates the pyridine, participates in the SET process, and activates the coupling partner. acs.org

Nucleophilic Pathways: Direct nucleophilic aromatic substitution (SNAr) on an unactivated pyridine ring is challenging and typically requires a good leaving group at the target position. A classic pathway to 2-aminopyridines is the Chichibabin reaction, though it often requires harsh conditions. A more versatile strategy involves the activation of the pyridine ring, for instance, by forming a pyridine N-oxide. The N-oxide activates the C2 and C4 positions towards nucleophilic attack and can be used in Reissert-Henze-type reactions to generate 2-aminopyridines. nih.gov For example, pyridine N-oxides react with activated isocyanides in a two-step, one-pot process to yield substituted 2-aminopyridines. nih.gov

C-H Functionalization Pathways: Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized substrates. bohrium.comrsc.org These reactions are often mediated by transition metals and can be directed to various positions. While C2 and C4 functionalizations are common, methods for achieving C3 functionalization have also been developed, which is particularly relevant for the synthesis of 3-alkoxy-substituted pyridines. researchgate.net These pathways can involve deprotonation, nucleophilic addition-oxidation sequences, or photoredox reactions. bohrium.com The synthesis of polysubstituted pyridines can also be achieved via multi-component coupling reactions of simpler precursors like alcohols and ammonia (B1221849) sources, driven by catalysts that facilitate a cascade of C-H functionalization and cyclization events. researchgate.net

The table below summarizes key reaction pathways for pyridine functionalization.

| Reaction Pathway | Typical Reagents/Conditions | Regioselectivity | Mechanistic Hallmark | Reference |

| Minisci Reaction | Radicals (from RCOOH + (NH₄)₂S₂O₈, Ag⁺), H⁺ | C2, C4 | Addition of a nucleophilic radical to a protonated pyridine ring. | acs.orgrsc.org |

| Photochemical SET | Photocatalyst (e.g., dithiophosphoric acid), light (365 nm) | C4, C6 | Single-electron transfer (SET) to a pyridinium ion to form a pyridinyl radical. | acs.orgnih.gov |

| Reissert-Henze Type | Pyridine N-oxide, activated isocyanide, then hydrolysis | C2 | Nucleophilic attack on the activated N-oxide, followed by rearrangement and deprotection. | nih.gov |

| Transition Metal C-H Activation | Pd, Ni, or Ru catalyst, ligands, base/activator | Varies (C2, C3, C4, C5) | Oxidative addition, reductive elimination, or electrophilic palladation involving a C-H bond. | rsc.orgresearchgate.net |

| Multi-component Synthesis | Alcohols, NH₄OAc, Co or Ru catalyst | Varies | Cascade reactions involving dehydrogenation, condensation, and cyclization. | researchgate.netmdpi.com |

Studies on Catalyst Performance and Selectivity in Pyridine Synthesis

Catalysis is central to achieving high efficiency and, most importantly, selectivity in pyridine synthesis and functionalization. The development of catalysts that can control the position of functionalization on the pyridine ring is a major area of research.

Transition Metal Catalysis: Transition metals are widely used to catalyze the C-H functionalization of pyridines. The choice of metal, ligand, and reaction conditions dictates the outcome and selectivity.

Palladium (Pd) catalysts have been used for C3-selective olefination, although this can require a large excess of the pyridine substrate. chemrxiv.org A transient activator strategy using Pd/Cu cooperative catalysis enables the highly selective diarylation of pyridines at the C2 and C6 positions. bohrium.com

Nickel (Ni) catalysts, particularly those with bifunctional N-heterocyclic carbene (NHC) ligands, can override the intrinsic electronic preference for C2/C4 functionalization. By incorporating a substrate-binding side-arm, these catalysts can direct alkenylation to the remote C3 or C5 positions. chemrxiv.org

Ruthenium (Ru) and Cobalt (Co) catalysts have shown promise in the de novo synthesis of pyridines from alcohols and ammonia, demonstrating high activity in multi-component reactions. researchgate.net

Magnetic Nanocatalysts , such as Fe₃O₄-supported Schiff-base copper(II) complexes or cobalt macrocycles, offer high activity and selectivity for synthesizing polysubstituted pyridines and can be easily recovered and reused. rsc.org

Organocatalysis: Photochemical reactions driven by organocatalysts represent a significant advance. A notable example is the use of a dithiophosphoric acid that performs three catalytic roles: Brønsted acid for protonation, SET reductant for pyridinyl radical formation, and hydrogen atom abstractor. acs.orgnih.gov This multi-tasking ability allows for novel transformations with distinct positional selectivity compared to traditional methods. acs.org

Zeolite Catalysis: In the industrial, vapor-phase synthesis of pyridine and its simple alkylated derivatives (picolines), zeolite catalysts like HZSM-5 are paramount. researchgate.net The catalytic activity and selectivity are closely linked to the acidic properties and shape-selective nature of the zeolite pores. researchgate.netresearchgate.net Studies have shown that modifying ZSM-5 with metal ions like Co²⁺ or Fe³⁺ can alter the number of Lewis acid sites, which in turn influences the adsorption of reactants like ammonia and aldehydes, leading to improved yields of the desired pyridine bases. researchgate.net

The following table details the performance of selected catalysts in pyridine functionalization.

| Catalyst System | Reaction Type | Product(s) | Selectivity | Yield | Reference |

| Ni(cod)₂ / NHC-Al Ligand | C-H Alkenylation | 5-Alkenyl-3-methylpyridine | High C5 selectivity (26:1) | 60% | chemrxiv.org |

| Pd(OAc)₂ / Cu₂O | C-H Diarylation | 2,6-Diarylpyridines | High di-selectivity | ~70% | bohrium.com |

| Dithiophosphoric Acid / Light | C-H Allylation | C4- and C6-allylpyridines | Regioselectivity depends on substrate | Good yields | acs.org |

| CoZSM-5 | Pyridine Synthesis (vapor phase) | Pyridine bases | N/A | up to 78% | researchgate.net |

| Fe₃O₄@CoII (macrocycle) | Multi-component synthesis | 2-Amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitriles | High | Excellent | rsc.org |

Role of Activating Agents and Reaction Conditions in Functionalization

To overcome the inherent low reactivity of the pyridine ring, various activation strategies are employed. These methods, combined with carefully controlled reaction conditions, are crucial for successful derivatization.

Ring Activation: Activating the pyridine ring electronically is a common and effective strategy.

N-Oxidation: Converting the pyridine nitrogen to an N-oxide (e.g., with m-CPBA) electronically perturbs the ring, making the C2 and C4 positions highly susceptible to nucleophilic attack. This strategy is foundational for synthesizing 2-aminopyridines from pyridine N-oxides via reactions with agents like activated isocyanides or isocyanates. nih.gov Photochemical valence isomerization of N-oxides can also lead to C3-hydroxylated pyridines, which are valuable precursors for further derivatization. acs.org

N-Alkylation/Acylation: The formation of a pyridinium salt by reaction with an alkylating or acylating agent (e.g., dimethyl sulfate, triflic anhydride) renders the ring significantly more electrophilic. bohrium.combohrium.com This activation can be transient, where the activating group is installed in situ and removed after functionalization, streamlining the synthetic process. bohrium.com

Phosphonium (B103445) Salt Formation: Pyridines can be converted into heterocyclic phosphonium salts. These salts act as versatile intermediates that can undergo subsequent reactions to form C-O, C-S, C-N, and C-C bonds, often at positions that are difficult to functionalize directly. acs.org

Reaction Conditions: The environment in which a reaction is conducted plays a critical role in its outcome.

Solvents: Solvents can do more than just dissolve reactants. In silylation reactions, for instance, pyridine is often used as both a solvent and a catalyst, acting as an acid scavenger to drive the reaction forward. researchgate.netnih.gov In other cases, the choice of solvent can dramatically influence selectivity; for example, using DMAc was found to be optimal for achieving high di-selectivity in a Pd/Cu-catalyzed diarylation. bohrium.com

Catalysts/Additives: In addition to the primary catalyst, additives can be essential. Lewis acids can coordinate to the pyridine nitrogen to activate the ring. In derivatization procedures for analysis, catalysts like trimethylchlorosilane or pyridine are added to increase the reactivity of silylating reagents. researchgate.net

Energy Source: While many reactions rely on thermal energy, the use of visible light or UV radiation is a key feature of modern photochemical methods. Light can induce SET processes or promote valence isomerization, opening up reaction pathways that are inaccessible under thermal conditions. researchgate.netacs.org

The table below highlights the effects of different activating agents and conditions.

| Activating Agent/Condition | Reaction Type | Role/Effect | Example Outcome | Reference |

| Pyridine N-Oxide | Nucleophilic Substitution | Activates C2/C4 positions for attack. | Synthesis of 2-aminopyridines. | nih.gov |

| (MeO)₂SO₂ + Cu₂O | Transient Activation | Forms N-methylpyridinium salt in situ, enabling diarylation. | High yield of 2,6-diarylpyridines. | bohrium.com |

| Triflic Anhydride (B1165640) | Ring Activation | Forms a highly electrophilic pyridinium intermediate. | Enables C-H sulfonylation. | bohrium.com |

| Pyridine (as solvent) | Derivativatization (Silylation) | Acts as an acid scavenger and catalyst. | Drives silylation reaction to completion. | researchgate.netnih.gov |

| UV Light (254 nm) | Valence Isomerization | Converts pyridine N-oxides to intermediates for C3-hydroxylation. | Access to C3-hydroxy pyridines. | acs.org |

Future Prospects and Research Challenges in the Chemistry of 3 2 Methanesulfonylethoxy Pyridin 2 Amine

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the practical application of novel chemical entities is the development of synthetic pathways that are not only high-yielding but also economically viable and environmentally benign. Future research will likely focus on optimizing the synthesis of 3-(2-Methanesulfonylethoxy)pyridin-2-amine by embracing the principles of green chemistry.

Current synthetic strategies for related pyridine (B92270) derivatives often rely on multi-step processes that may involve harsh reagents, toxic solvents, and challenging purification procedures. The future of synthesizing this compound and its analogs will likely see a shift towards more sustainable practices. This includes the exploration of one-pot reactions, which streamline processes and reduce waste, and the use of catalyst-free methods, such as grinding techniques, which have proven effective for other pyridine systems. researchgate.net The adoption of greener solvents, like polyethylene (B3416737) glycol (PEG-400), which has been used for the synthesis of pyrazolo[3,4-b]pyridines, could significantly reduce the environmental impact. researchgate.net Furthermore, developing protocols that proceed under ambient conditions, similar to the synthesis of N-(pyridin-2-yl)imidates, would offer substantial benefits in terms of energy consumption and operational safety. mdpi.com

Table 1: Comparison of Synthetic Strategies for Pyridine Derivatives

| Strategy | Traditional Approach | Sustainable/Future Approach | Key Benefits of Sustainable Approach |

| Solvents | Often uses chlorinated or other volatile organic compounds (VOCs). | Use of water, supercritical fluids, ionic liquids, or green solvents like PEG-400. researchgate.net | Reduced toxicity, lower environmental impact, improved safety. |